5-amino-2-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(1H-pyrazol-1-yl)benzamide is a compound that features a benzamide group substituted with an amino group and a pyrazole ring. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
5-Amino-2-(1H-pyrazol-1-yl)benzamide is a compound that belongs to the class of 5-amino-pyrazoles . These compounds have been found to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities 5-amino-pyrazoles have been associated with a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that 5-amino-pyrazoles can undergo a variety of synthetic transformations to construct diverse heterocyclic scaffolds . These transformations can include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . The resulting compounds can interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
Given the diverse functionalities of 5-amino-pyrazoles, it’s plausible that this compound could influence a variety of biochemical pathways
Result of Action
Compounds synthesized from 5-amino-pyrazoles have been associated with diverse applications, especially in the field of pharmaceutics and medicinal chemistry . This suggests that this compound could potentially have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
5-amino-2-(1H-pyrazol-1-yl)benzamide has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 5-amino-2-(1H-pyrazol-1-yl)benzamide typically involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide (KOH) and ethanol (EtOH). This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
5-Amino-2-(1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
5-Amino-2-(1H-pyrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
5-Amino-2-(1H-pyrazol-1-yl)benzamide can be compared with other similar compounds, such as:
5-Amino-1H-pyrazole: This compound shares the pyrazole ring but lacks the benzamide group, resulting in different chemical properties and biological activities.
2-Amino-5-methyl-1H-pyrazole: This compound has a methyl group instead of a benzamide group, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of the benzamide and pyrazole moieties, which confer distinct chemical and biological properties that are valuable in various fields of research and industry.
Properties
IUPAC Name |
5-amino-2-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-7-2-3-9(8(6-7)10(12)15)14-5-1-4-13-14/h1-6H,11H2,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHDNBXMGBXTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.